Product packaging for LUBAZODONE(Cat. No.:CAS No. 161178-21-8)

LUBAZODONE

Cat. No.: B1143000
CAS No.: 161178-21-8
M. Wt: 251.299
Attention: For research use only. Not for human or veterinary use.
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Description

Lubazodone (also known as YM-992 and YM-35,995) is an arylpiperazine compound that was previously under investigation as a potential treatment for depression and obsessive-compulsive disorder (OCD) . It is characterized by its dual mechanism of action, functioning as both a serotonin reuptake inhibitor (SRI) and a 5-HT2A receptor antagonist . This dual activity targets key pathways in the serotonergic system, which is a primary focus in neuropsychiatric research. By inhibiting the serotonin transporter and blocking 5-HT2A receptors, this compound provides a multifaceted research tool for studying the complex neurobiology of mood and anxiety disorders. Although this compound advanced to Phase II clinical trials, its development was ultimately discontinued . As such, it remains a compound of significant interest for in vitro and preclinical research aimed at understanding the therapeutic potential and mechanistic insights of combined SRI and 5-HT2A antagonism. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. It is strictly for laboratory applications and should not be used for personal purposes.

Properties

CAS No.

161178-21-8

Molecular Formula

C14H18FNO2

Molecular Weight

251.299

Synonyms

LUBAZODONE

Origin of Product

United States

Molecular and Receptor Level Pharmacology of Lubazodone

High-Affinity Interaction with the Serotonin (B10506) Transporter (SERT)

Lubazodone (B60609) demonstrates a high-affinity interaction with the serotonin transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. wikipedia.orgwikipedia.orgnih.goveurofinsdiscovery.comeurofinsdiscovery.com This interaction leads to the inhibition of serotonin reuptake. wikipedia.orgmims.commedkoo.com

Biochemical Characterization of SERT Inhibition Kinetics

The affinity of this compound for the serotonin transporter has been biochemically characterized, yielding a reported inhibition constant (Ki) of 21 nM for SERT. wikipedia.orgwikipedia.org This low Ki value indicates a potent binding interaction with the transporter protein. While the precise kinetic parameters such as association and dissociation rates specifically for this compound at the SERT are not extensively detailed in the available information, the Ki value serves as a key measure of its binding affinity and inhibitory potential. wikipedia.orgwikipedia.orgnih.gov Inhibition of SERT by compounds like this compound is typically assessed through in vitro binding assays using radiolabeled ligands or functional uptake assays measuring the inhibition of serotonin transport into cells expressing SERT. eurofinsdiscovery.comeurofinsdiscovery.comguidetomalariapharmacology.orgabap.co.in

Comparative Analysis of SERT Binding Selectivity

This compound exhibits good selectivity for SERT compared to a range of other monoamine receptors. wikipedia.orgwikipedia.orgfishersci.at Its affinity for SERT (Ki = 21 nM) is notably higher than its affinities for the α1-adrenergic receptor (Ki = 200 nM) and the 5-HT2C receptor (Ki = 680 nM). wikipedia.orgwikipedia.org This difference in Ki values suggests a preferential binding to SERT over these other receptors. Structurally related to trazodone (B27368) and nefazodone, this compound has been described as a stronger serotonin reuptake inhibitor in comparison to these compounds. wikipedia.orgwikipedia.org

The binding affinities of this compound and related compounds for key monoamine transporters and receptors are summarized in the table below:

CompoundTargetBinding Affinity (Ki)
This compoundSERT21 nM
This compound5-HT2A Receptor86 nM
This compoundα1-adrenergic Receptor200 nM
This compound5-HT2C Receptor680 nM

Antagonistic Activity at Serotonin 5-HT2A Receptors

In addition to its action at the serotonin transporter, this compound also acts as an antagonist at serotonin 5-HT2A receptors. wikipedia.orgwikipedia.orgmims.commedkoo.com

Receptor Binding Affinities and Functional Assay Characterization

This compound binds to the 5-HT2A receptor with a reported affinity (Ki) of 86 nM. wikipedia.orgwikipedia.org Its functional activity at this receptor is characterized by antagonism. wikipedia.orgwikipedia.orgmims.commedkoo.com The antagonistic properties of compounds at 5-HT2A receptors are typically evaluated through receptor binding assays to determine affinity and functional assays to assess their effect on receptor-mediated signaling. nih.govuni.ludrugbank.comeurofinsdiscovery.comnih.govplos.org Functional assays for 5-HT2A receptor activity often involve measuring downstream signaling events, such as the mobilization of intracellular calcium or the hydrolysis of inositol (B14025) phosphates, which are typically activated by 5-HT2A receptor agonists via Gq/G11 protein coupling. nih.govuni.lueurofinsdiscovery.comuniprot.orguniprot.org As an antagonist, this compound would inhibit these agonist-induced signaling responses.

Signaling Pathway Modulation via 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G protein-coupled receptor that primarily couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govuni.lueurofinsdiscovery.comuniprot.orguniprot.org IP3 then triggers the release of calcium from intracellular stores. nih.govuni.lu As an antagonist of the 5-HT2A receptor, this compound modulates this signaling pathway by blocking the ability of endogenous serotonin or other agonists to activate the receptor. This antagonism would prevent or reduce the downstream signaling cascade initiated by 5-HT2A receptor activation, including the mobilization of intracellular calcium and the subsequent cellular responses.

Modulatory Effects on Other Monoamine Receptors

Beyond its primary interactions with SERT and 5-HT2A receptors, this compound has been assessed for its activity at other monoamine receptors to determine its selectivity profile. Studies indicate that this compound possesses good selectivity against a range of these receptors. wikipedia.orgwikipedia.orgfishersci.atfishersci.ca Its next highest affinities after SERT and 5-HT2A are for the α1-adrenergic receptor (Ki = 200 nM) and the 5-HT2C receptor (Ki = 680 nM). wikipedia.orgwikipedia.org While it shows some affinity for these receptors, the significantly lower Ki values for SERT and 5-HT2A receptors highlight its preferential binding to these targets. wikipedia.orgwikipedia.org The interaction with α1-adrenergic receptors can be associated with various physiological effects, and 5-HT2C receptors are also involved in modulating neurotransmission and behavior. nih.govuniprot.orgabcam.comresearchgate.netuniprot.orgeurofinsdiscovery.comebi.ac.ukdrugbank.com However, based on the reported Ki values, the modulatory effects of this compound on these receptors are likely less pronounced compared to its effects on SERT and 5-HT2A receptors at concentrations relevant to its primary actions.

Alpha1-Adrenergic Receptor Interactions

Research indicates that this compound possesses affinity for the alpha1-adrenergic receptor. The reported inhibition constant (Ki) for this compound at the alpha1-adrenergic receptor is 200 nM. wikipedia.orgnih.gov Alpha1-adrenergic receptors are G-protein-coupled receptors involved in various physiological processes, including smooth muscle contraction and neurotransmission in the central nervous system. wikipedia.orgmdpi.com Interactions with alpha1-adrenergic receptors are also noted in the context of other antidepressant and antipsychotic medications, influencing effects on blood pressure and neuronal activity. wikipedia.orgmdpi.comnih.gov

Serotonin 5-HT2C Receptor Affinities

This compound also demonstrates affinity for the serotonin 5-HT2C receptor. The reported Ki value for this compound at the 5-HT2C receptor is 680 nM. wikipedia.orgnih.gov The 5-HT2C receptor is another G-protein-coupled receptor implicated in the regulation of mood, appetite, and other central nervous system functions. google.comox.ac.ukgoogle.com Antagonism or agonism at the 5-HT2C receptor is a target for the development of treatments for various psychiatric disorders and obesity. google.comox.ac.ukgoogle.com

Analysis of Polypharmacological Receptor Profiles

This compound's activity at multiple targets, including the serotonin transporter (SERT), 5-HT2A receptor, alpha1-adrenergic receptor, and 5-HT2C receptor, defines its polypharmacological profile. wikipedia.orgnih.gov This multi-target engagement is a characteristic of SARIs and related antidepressants. wikipedia.orgiiab.me While this compound is a potent serotonin reuptake inhibitor (Ki = 21 nM for SERT) and a 5-HT2A antagonist (Ki = 86 nM), its affinities for alpha1-adrenergic and 5-HT2C receptors are lower (Ki = 200 nM and 680 nM, respectively). wikipedia.orgnih.gov This profile distinguishes it from other SARIs and suggests a balance in its various actions. wikipedia.org The investigation of compounds with polypharmacological profiles is an active area of research in the development of novel therapeutics, aiming to achieve broader efficacy or a more favorable side-effect profile compared to compounds targeting a single site. researchgate.netbiorxiv.org

Here is a summary of this compound's binding affinities:

TargetBinding Affinity (Ki)Reference
SERT (Serotonin Transporter)21 nM wikipedia.orgnih.gov
5-HT2A Receptor86 nM wikipedia.orgnih.gov
Alpha1-Adrenergic Receptor200 nM wikipedia.orgnih.gov
5-HT2C Receptor680 nM wikipedia.orgnih.gov

In Vitro Pharmacological Characterization of this compound's Primary and Secondary Targets

In vitro studies have been conducted to characterize the pharmacological actions of this compound (YM992) on its primary and secondary targets. These studies have confirmed its activity as a selective serotonin reuptake inhibitor and a 5-HT2A receptor antagonist. ncats.ionih.gov In monoamine uptake studies, YM992 demonstrated selective inhibition of 5-HT uptake with an IC50 of 0.15 µM, while showing much weaker inhibition of noradrenaline and dopamine (B1211576) uptake. nih.gov In vitro experiments also revealed YM992's ability to potently inhibit the aggregation of human platelets, consistent with its 5-HT2A receptor antagonistic activity. nih.gov Further in vitro receptor binding studies confirmed the affinities for the alpha1-adrenergic receptor (Ki = 200 nM) and the 5-HT2C receptor (Ki = 680 nM). nih.gov These in vitro findings provide a foundation for understanding the molecular mechanisms through which this compound exerts its effects. nih.govresearchgate.net

Neurochemical Modulation by Lubazodone in Preclinical Models

Quantitative Analysis of Extracellular Serotonin (B10506) Levels in Specific Brain Regions

Preclinical studies have utilized techniques such as in vivo microdialysis to quantify the impact of lubazodone (B60609) on extracellular serotonin (5-HT) levels in specific brain regions of rodent models.

Microdialysis Studies in Rodent Brain (e.g., Frontal Cortex, Hippocampus)

In vivo microdialysis is a technique employed in freely moving or anesthetized rodents to measure the free concentrations of neurotransmitters and neuromodulators in different brain regions sygnaturediscovery.com. Studies using this method have investigated the effects of this compound, specifically YM992, on extracellular 5-HT levels in regions such as the rat frontal cortex nih.gov.

One study demonstrated that a single administration of YM992 (3, 10, 30 mg/kg i.p.) dose-dependently increased extracellular 5-HT levels in the rat frontal cortex nih.gov. This increase was reported to be significantly larger than the increases elicited by other compounds like fluoxetine (B1211875), citalopram (B1669093), and venlafaxine (B1195380) at a dose of 30 mg/kg nih.gov. Microdialysis studies are crucial for evaluating the mode of action and efficacy of candidate compounds by characterizing their effects in normal rodents or disease models sygnaturediscovery.com.

Temporal Dynamics of Serotonin Concentration Changes

Research using microdialysis allows for the observation of temporal changes in neurotransmitter concentrations following drug administration sygnaturediscovery.com. While specific detailed temporal profiles for this compound in all brain regions were not extensively detailed in the search results, studies on similar compounds and the microdialysis technique itself highlight the capability to sample for extended periods, such as up to 24 hours, following drug administration to capture these dynamics sygnaturediscovery.com. The robust increase in 5-HT levels acutely observed with YM992 in the frontal cortex suggests a relatively rapid onset of effect on serotonin availability in this region nih.gov. Studies on other antidepressants using microdialysis have shown varying temporal responses depending on the dose and the specific compound nih.gov.

Influence on Other Neurotransmitter Systems (e.g., Norepinephrine (B1679862), Dopamine)

Beyond its primary effects on serotonin, the influence of this compound on other monoamine systems, such as norepinephrine (NE) and dopamine (B1211576) (DA), has also been considered in the context of its pharmacological profile as a SARI wikipedia.org. This compound has shown good selectivity against a range of other monoamine receptors, with its next highest affinities after SERT and 5-HT2A being for the α1-adrenergic receptor and the 5-HT2C receptor wikipedia.org.

Electrophysiological Correlates of Neurotransmitter System Activity

Electrophysiology studies measure the electrical activity of neurons and can provide insights into how neurotransmitter systems are affected by pharmacological agents wikipedia.org. This technique can assess changes in neuronal firing rates and the sensitivity of receptors. While direct electrophysiological studies specifically on this compound were not prominently featured in the search results, studies on related compounds like trazodone (B27368), which is structurally related to this compound wikipedia.org, have examined their impact on dopamine and norepinephrine neuronal firing activity nih.gov. These studies demonstrate the utility of electrophysiology in characterizing the effects of SARIs on monoaminergic neurotransmission nih.govnih.gov. Electrophysiological approaches can help determine how neurons respond to neurotransmitters that act by opening membrane ion channels wikipedia.org.

Synaptosomal Neurotransmitter Release and Reuptake Mechanism Studies

Synaptosomal studies are in vitro techniques used to investigate neurotransmitter release and reuptake mechanisms at the synaptic level. These studies involve isolated nerve terminals (synaptosomes) and allow for controlled examination of the direct effects of compounds on transporter function and neurotransmitter efflux.

Research on YM992 (this compound) has included synaptosomal studies. One study reported that YM992 moderately enhanced [3H]5-HT release from rat cerebral cortex synaptosomes nih.gov. This suggests that in addition to inhibiting reuptake, this compound may also have properties that promote serotonin release, although via mechanisms different from compounds like p-chloroamphetamine nih.gov. In comparison, the same study noted that fluoxetine markedly induced 5-HT release in vitro, while citalopram and venlafaxine had no noticeable effect on release nih.gov. These findings from synaptosomal studies contribute to understanding the multifaceted ways this compound interacts with the serotonergic system at the synapse nih.gov.

In Vitro Synaptosomal Preparations and Radioligand Binding

In vitro synaptosomal preparations are widely used models for studying neurochemical processes at the nerve terminal, offering a system that retains many of the functional characteristics of intact synapses. mdpi.comresearchgate.netthermofisher.com These preparations, derived from homogenized neuronal tissue, contain pinched-off nerve endings that include presynaptic terminals, synaptic vesicles, and often fragments of the postsynaptic membrane. mdpi.comthermofisher.com They are valuable for investigating neurotransmitter uptake, release, and the effects of pharmacological agents on these processes. mdpi.comresearchgate.net

Radioligand binding assays are a fundamental technique used in conjunction with preparations like synaptosomes or cell membranes expressing specific receptors or transporters to quantify the interaction of a compound with its molecular target. oncodesign-services.comumich.eduperceptive.comsci-hub.se This technique involves using a radioactively labeled ligand that binds to the target site, allowing researchers to measure binding affinity (expressed as Ki or Kd) and receptor density (Bmax). oncodesign-services.comumich.eduperceptive.comsci-hub.se Competition binding assays, where unlabeled compounds compete with the radioligand for binding sites, are particularly useful for determining the affinity of a test compound for a specific target. perceptive.comsci-hub.se

Based on the known pharmacological profile of this compound, radioligand binding studies have been instrumental in characterizing its affinity for the serotonin transporter and various serotonin receptors. This compound has demonstrated a high affinity for the serotonin transporter (SERT), with a reported Ki value of 21 nM. wikipedia.org It also shows affinity for the 5-HT2A receptor, acting as an antagonist, with a Ki of 86 nM. wikipedia.org While it interacts with other monoamine receptors, its affinity for the α1-adrenergic receptor (Ki = 200 nM) and the 5-HT2C receptor (Ki = 680 nM) is lower compared to its affinity for SERT and 5-HT2A receptors. wikipedia.org

The following table summarizes the reported binding affinities of this compound for key targets:

Target Receptor/TransporterBinding Affinity (Ki)
Serotonin Transporter (SERT)21 nM
5-HT2A Receptor86 nM
α1-adrenergic Receptor200 nM
5-HT2C Receptor680 nM

These binding data, typically derived from in vitro assays such as those using membrane preparations or synaptosomes, provide crucial insights into the primary molecular targets of this compound and support its classification as a SARI. wikipedia.org

Mechanisms of Enhanced Serotonin Release

The neurochemical profile of this compound, particularly its action as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist, suggests mechanisms by which it can enhance serotonergic neurotransmission. Serotonin reuptake inhibitors block the action of the serotonin transporter (SERT), which is responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron. wikipedia.org By inhibiting SERT, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic signaling. wikipedia.org

Preclinical Pharmacological Investigations of Lubazodone S Central Nervous System Effects

Behavioral Phenotyping in Non-Human Animal Models

Behavioral tests in rodents are widely used in preclinical research to screen for potential antidepressant and anxiolytic effects and to investigate the impact of compounds on general behaviors such as locomotor activity and exploration. frontiersin.org

Models of Depressive-Like Behaviors (e.g., Forced Swim Test, Tail Suspension Test)

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are commonly employed behavioral despair tests used for screening potential antidepressant drugs. nih.govnih.govmdpi.com These tests are based on the principle of measuring the duration of immobility when rodents are exposed to an inescapable stressful situation. nih.govnih.gov Increased immobility is interpreted as a state of behavioral despair, while a reduction in immobility time is considered indicative of potential antidepressant-like activity. nih.govnih.gov In the FST, rodents are placed in a cylinder filled with water and their swimming and immobility behaviors are recorded. mdpi.comfrontiersin.org In the TST, mice are suspended by their tails, and the duration of immobility is measured. frontiersin.orgnih.govfrontiersin.org These tests are relatively simple, economical, and have shown predictive validity for detecting antidepressant-like effects of various drug classes. nih.govnih.gov

Assessment of Anxiolytic-Like Effects in Rodents (e.g., Elevated Plus Maze, Open Field Test)

The Elevated Plus Maze (EPM) and the Open Field Test are standard behavioral tests used to assess anxiety-like behaviors in rodents. cpn.or.krwikipedia.orgsandiegoinstruments.com The EPM is an elevated, plus-shaped apparatus with two open arms and two enclosed arms. cpn.or.krwikipedia.orgsandiegoinstruments.com Rodents typically exhibit an aversion to open spaces (thigmotaxis) and prefer to spend more time in the enclosed arms. wikipedia.orgsandiegoinstruments.com Anxiolytic compounds are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms, reflecting reduced anxiety-like behavior. cpn.or.krsandiegoinstruments.com The Open Field Test involves placing a rodent in a novel, open arena. cpn.or.krconductscience.com Measures in this test include the amount of time spent in the center versus the periphery, total distance traveled, and rearing frequency. cpn.or.krconductscience.com Reduced time in the center and increased thigmotaxis (staying near the walls) are considered indicators of higher anxiety levels. conductscience.com Anxiolytic agents may lead to increased exploration of the central area. conductscience.com

Impact on Locomotor Activity and Exploratory Behavior

Assessing locomotor activity and exploratory behavior is crucial in preclinical behavioral studies to differentiate specific behavioral effects from general changes in motor function or exploration. mdpi.com Tests like the Open Field Test inherently provide measures of locomotor activity (e.g., total distance traveled) and exploratory behavior (e.g., entries into different areas, rearing). cpn.or.krconductscience.comresearchgate.net Changes in locomotor activity can either confound or help explain results in tests like the FST or EPM. For example, a compound that simply increases general activity might falsely appear to have antidepressant-like effects in the FST by increasing escape attempts rather than specifically reducing despair. Therefore, monitoring locomotor activity is essential to ensure that observed effects in other behavioral tests are not solely due to changes in general motor function. mdpi.com

In Vivo Electrophysiological Assessments of Neuronal Activity

In vivo electrophysiology allows for the recording of electrical activity from neurons in living animals, providing insights into how compounds affect neuronal firing patterns and network oscillations in specific brain regions. uk.commdpi.comfrontiersin.org

Single-Unit Recording and Firing Rate Analysis in Raphe Nuclei and Forebrain Regions

Single-unit recording involves using microelectrodes to measure the action potentials (spikes) of individual neurons. uk.commdpi.comuk.comnih.gov This technique allows for the analysis of neuronal firing rates and patterns. uk.comelifesciences.org The raphe nuclei, particularly the dorsal and median raphe nuclei, are major sources of serotonin (B10506) neurons that project to various forebrain regions and play a critical role in mood regulation. elifesciences.orgwesleyan.edu Given Lubazodone's reported activity as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist, examining its effects on the firing activity of neurons in the raphe nuclei and their target forebrain areas (regions receiving serotonergic input) would be relevant. wikipedia.org Changes in the spontaneous firing rate or the response of these neurons to various stimuli following administration of a compound can indicate its impact on neurotransmitter systems and neuronal excitability. uk.comelifesciences.org

Local Field Potential (LFP) Recordings and Spectral Analysis

Local Field Potentials (LFPs) represent the summed electrical activity of a population of neurons in the vicinity of the recording electrode, primarily reflecting synchronized synaptic activity. wikipedia.orgmedrxiv.orgscholarpedia.orgplos.orgaps.org LFP recordings provide information about the collective behavior of neuronal networks and can reveal oscillatory activity in different frequency bands (e.g., theta, alpha, beta, gamma). medrxiv.orgscholarpedia.orgaps.org Spectral analysis of LFP data involves breaking down the signal into its constituent frequencies to examine the power or amplitude within these bands. aps.org Alterations in LFP oscillations and power spectra in specific brain regions can be associated with different brain states, cognitive processes, and the effects of psychoactive compounds. aps.org Recording LFPs in forebrain regions targeted by serotonergic projections could provide insights into how This compound (B60609) influences network activity and synchrony.

Preclinical Target Occupancy Studies

Positron Emission Tomography (PET) Studies in Non-Human Primates

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used in preclinical research, including in non-human primates, to assess the distribution and target occupancy of compounds in the brain. biorxiv.orgnih.govnih.gov This method involves administering a radiolabeled form of the drug or a radioligand that competes with the drug for binding to the target. By measuring the radioactive signal over time, researchers can quantify the extent to which the drug occupies its target receptors or transporters in specific brain regions. nih.gov Despite the utility of PET studies in non-human primates for evaluating the in vivo target engagement of CNS-acting compounds nih.gov, specific data detailing the results of PET studies investigating this compound's target occupancy in non-human primates were not identified in the available search results.

Ex Vivo Autoradiography and Receptor Occupancy Measurement

Ex vivo autoradiography and receptor occupancy measurements are preclinical techniques used to determine the degree of target engagement by a drug in tissue harvested from treated animals. giffordbioscience.comgiffordbioscience.compsychogenics.com In ex vivo receptor occupancy studies, animals are administered the test compound, and at a specific time point after dosing, tissue (such as brain tissue) is collected. giffordbioscience.com Sections of this tissue are then incubated with a radioligand that binds to the target of interest. giffordbioscience.comgiffordbioscience.com The amount of radioligand binding in the tissue from treated animals is compared to that in tissue from control animals. A reduction in radioligand binding in the treated tissue indicates that the drug has occupied the target. giffordbioscience.com Autoradiography allows for the visualization and quantification of this binding in different brain regions. giffordbioscience.compsychogenics.com While these methods are valuable for assessing target occupancy in preclinical settings psychogenics.com, specific preclinical data on this compound's target occupancy obtained through ex vivo autoradiography or receptor occupancy measurements were not found in the available literature. Studies comparing in vivo and ex vivo methods for measuring receptor occupancy have noted potential differences in sensitivity and consistency, suggesting that the ex vivo method can be less sensitive due to drug dissociation during the incubation process. nih.govrotman-baycrest.on.ca

Pharmacokinetic and Metabolic Research of Lubazodone in Preclinical Contexts

Absorption and Distribution Characteristics in Preclinical Species

Understanding how lubazodone (B60609) is absorbed and distributed throughout the body in preclinical models is crucial for assessing its potential therapeutic efficacy and target engagement.

Oral Bioavailability and Tissue Distribution Studies (e.g., Brain Penetration)

While specific quantitative data on the oral bioavailability of this compound in preclinical species is not extensively detailed in the immediately available information, its development as an orally administered compound suggests that oral absorption was a subject of investigation. wikipedia.org Preclinical studies have examined the tissue distribution of this compound, including its penetration into the brain. uj.edu.plaadibio.com Achieving adequate drug exposure in the brain is a key factor for compounds targeting the central nervous system, and brain penetration studies in preclinical models are essential for predicting potential CNS efficacy. frontiersin.orgdrughunter.com The presence of this compound in brain tissue has been confirmed in preclinical analysis.

Blood-Brain Barrier Permeability Investigations

Investigations into the blood-brain barrier (BBB) permeability of this compound are critical to determine the extent to which the compound can cross this selective barrier and reach its targets in the central nervous system. medtechbcn.comnih.gov The BBB regulates the passage of substances from the bloodstream into the brain, and its permeability to a drug influences the drug's concentration in brain tissue. frontiersin.orgmedtechbcn.comnih.gov this compound has been mentioned in the context of blood-brain barrier permeability investigations in preclinical research. uj.edu.plgoogleapis.com One source indicates that this compound has demonstrated substantial permeability across the blood-brain barrier. googleapis.com Preclinical assessment of BBB permeation often involves measuring brain-to-plasma ratios or utilizing in vitro models to evaluate permeability and interaction with efflux transporters. frontiersin.orgdrughunter.comnih.gov

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement

The liver is the primary organ for drug metabolism, and understanding the hepatic biotransformation of this compound in preclinical species is vital for predicting its metabolic fate and potential for drug interactions. evotec.comjadpro.com

Identification of Metabolites and Metabolic Pathways

While the detailed identification of specific this compound metabolites and their corresponding metabolic pathways is not comprehensively described in the provided search results, preclinical metabolism studies aim to elucidate these processes. ncats.ionih.gov Drug metabolism typically involves Phase I and Phase II reactions, catalyzed by various enzymes, leading to the formation of metabolites that are generally more water-soluble and easier to excrete. jadpro.com For structurally related compounds like trazodone (B27368) and etoperidone, metabolic pathways can involve hydroxylation and N-dealkylation, with the formation of metabolites such as m-chlorophenylpiperazine (mCPP). drugbank.comnih.gov

Role of Specific CYP Isoforms (e.g., CYP1A2) in Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the Phase I metabolism of many drugs. jadpro.com Identifying the specific CYP isoforms involved in this compound's metabolism in preclinical species is important for understanding potential interspecies differences and predicting potential drug-drug interactions. nih.govresearchgate.net While CYP1A2 was provided as an example isoform in the outline, the available information does not explicitly state which specific CYP isoforms are responsible for this compound's metabolism. Studies on the metabolism of related compounds have highlighted the involvement of enzymes such as CYP3A4. drugbank.comnih.gov Preclinical studies often investigate the role of major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 in drug metabolism using in vitro methods. nih.govresearchgate.net

In Vitro Hepatic Microsomal Studies

In vitro hepatic microsomal studies are a common approach in preclinical research to assess the metabolic stability of a compound and identify the enzymes involved in its biotransformation. evotec.comnih.govnuvisan.com Liver microsomes contain many of the drug-metabolizing enzymes found in the liver, particularly CYP enzymes, and provide a convenient system for evaluating Phase I metabolism. evotec.comnuvisan.com Such studies involve incubating the drug candidate with liver microsomes from relevant preclinical species (e.g., rats) and monitoring the rate of drug disappearance or metabolite formation. evotec.comnih.gov this compound has been subject to in vitro experiments using rat liver microsomes. uj.edu.pl These studies contribute to understanding the intrinsic clearance of the compound and can help predict its in vivo hepatic metabolism. nuvisan.comnih.gov

Excretion Pathways and Clearance Mechanisms in Animal Models

Research into the excretion pathways and clearance mechanisms of a compound in preclinical animal models is a critical component of pharmacokinetic evaluation. These studies aim to determine how the body eliminates the compound and its metabolites, providing insights into the organs involved and the rate of removal from the systemic circulation. Common routes of excretion investigated in animal models include the renal (urine) and hepatic (bile and feces) pathways invivochem.cn. Clearance, a measure of the volume of plasma cleared of the substance per unit of time, reflects the efficiency of this elimination process and is influenced by factors such as the functional state of excretory organs, blood supply, and blood flow velocity invivochem.cn.

While preclinical pharmacokinetic studies in various animal species, including rats and dogs, are routinely conducted to understand drug disposition, specific detailed research findings and quantitative data tables pertaining directly to the excretion pathways and clearance mechanisms of this compound in these models were not available in the consulted literature. Studies on other compounds indicate that the extent to which a drug is excreted unchanged in urine can be assessed in animal models like rats, dogs, and monkeys to help predict human excretion. The relative contribution of different excretion routes, such as renal and hepatic clearance, is typically quantified to understand how organ function might impact a drug's elimination invivochem.cn.

Synthetic Methodologies and Structure Activity Relationships Sar of Lubazodone and Analogs

Chemical Synthesis Pathways of Lubazodone (B60609)

While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the synthesis of pharmaceutical compounds often involves multi-step procedures utilizing various reaction conditions and intermediates. google.comresearch-solution.comijnc.irrsc.orgnih.gov The structure of this compound, (2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine, suggests that its synthesis would involve the construction and coupling of the fluoro-dihydroindenyl and morpholine (B109124) moieties. wikipedia.orguni.lu

Chiral Synthesis Approaches and Stereoselective Preparation

This compound possesses a chiral center at the 2-position of the morpholine ring, specifically having the (S) configuration. wikipedia.orguni.lu The synthesis of chiral compounds with high enantiomeric purity is critical in pharmaceutical chemistry due to the potential for different enantiomers to exhibit different pharmacological profiles, including efficacy and safety. chiralpedia.com Stereoselective synthesis approaches aim to preferentially produce one stereoisomer over others. chiralpedia.comnih.gov Techniques such as asymmetric synthesis, which can employ chiral auxiliaries or catalysts, are commonly used for this purpose. chiralpedia.comnih.govosi.lv While the specific chiral synthesis approach for this compound is not detailed, obtaining the desired (S) enantiomer would necessitate a stereoselective method during its synthesis.

Key Synthetic Intermediates and Reaction Conditions

The synthesis of complex organic molecules like this compound typically involves a series of reactions with various intermediates formed at each step. google.comresearch-solution.comijnc.irgoogleapis.com These reactions are carried out under specific conditions, including controlled temperature, pressure, solvents, and the use of appropriate reagents and catalysts. google.comresearch-solution.comijnc.irmdpi.com The fluoro-dihydroindenyl and morpholine fragments would likely be synthesized separately and then coupled. The introduction of the fluorine atom and the formation of the morpholine ring and the ether linkage connecting the two parts would involve specific reaction sequences. Although the precise intermediates and reaction conditions for this compound's synthesis are not explicitly provided, the general principles of organic synthesis involving functional group transformations, coupling reactions, and cyclization would be applicable. research-solution.comijnc.irbibliotekanauki.pl

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are fundamental in drug discovery, exploring how modifications to a compound's chemical structure impact its biological activity. uj.edu.plresearchgate.netnih.govresearchgate.netnih.gov For this compound, SAR studies would focus on identifying which parts of the molecule are essential for its activity as a SERT inhibitor and 5-HT2A receptor antagonist, and how modifications affect these interactions.

Exploration of Fluoro-Indenyl and Morpholine Ring Modifications

Given the structure of this compound, modifications to the fluoro-indenyl group and the morpholine ring would be key areas of investigation in SAR studies. The fluorine atom on the indenyl ring and the structural features of both the indenyl and morpholine rings are likely to play a role in the compound's interaction with its targets. Exploring different substituents on the indenyl ring, variations in the degree of fluorination or its position, and alterations to the morpholine ring structure (e.g., ring size, substituents) could reveal how these changes influence binding affinity and functional activity. While specific details of such modifications on this compound are not provided, SAR studies on related compounds often involve systematic structural variations to understand their impact. nih.govresearchgate.netmdpi.com

Impact of Structural Changes on Receptor Binding Affinities

Structural modifications to this compound or its analogs can significantly impact their binding affinities to the serotonin (B10506) transporter (SERT) and the 5-HT2A receptor, as well as other potential off-targets like the α1-adrenergic and 5-HT2C receptors. wikipedia.org SAR studies involve synthesizing derivatives with specific structural changes and then evaluating their binding affinities through in vitro assays. nih.govmdpi.com Changes in functional groups, stereochemistry, or the spatial arrangement of atoms can alter how tightly and effectively a compound binds to its target receptors or transporters. nih.gov For example, studies on other compounds have shown that even subtle changes can lead to significant differences in binding profiles. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for SARI Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structure of molecules and their biological activity. nih.govwikipedia.org This enables the prediction of the affinity and inhibition potential of new molecules towards specific biological targets, such as the serotonin transporter (SERT) and serotonin receptors. nih.govresearchgate.net QSAR models have been developed for serotonin and norepinephrine (B1679862) transporters to predict the affinity and inhibition potential of novel molecules. nih.gov These models utilize molecular descriptors and machine learning techniques to identify structural features that influence activity. nih.govresearchgate.net For instance, a QSAR study on N-arylmethylpiperidinamine derivatives, known inhibitors of serotonin and norepinephrine transporters, indicated that steric factors of substituents largely explain serotonin reuptake inhibitory activity, while substituent lipophilicity governs inhibitor-NET interaction chemistry. nih.gov QSAR studies can provide insights into the structural requirements for antidepressant activity. nih.gov

Design Principles for Novel Serotonin Reuptake Inhibitors with Receptor Antagonistic Properties

The design of novel serotonin reuptake inhibitors with receptor antagonistic properties, such as SARIs, aims to leverage the combined pharmacological profile to enhance therapeutic efficacy and potentially mitigate side effects associated with selective reuptake inhibitors. wikipedia.orgresearchgate.net this compound itself exemplifies this approach by combining SERT inhibition with 5-HT2A receptor antagonism. wikipedia.org Structurally related to trazodone (B27368) and nefazodone, this compound represents a more balanced SARI profile. wikipedia.orgmental-health-matters.org

Conceptual Frameworks and Future Directions in Lubazodone Research

Elucidating the Broader Pharmacological Significance of SARI Profile

Lubazodone (B60609) is characterized by its dual mechanism of action, primarily inhibiting the serotonin (B10506) transporter (SERT) and antagonizing the 5-HT2A receptor wikipedia.org. This profile classifies it as a serotonin antagonist and reuptake inhibitor (SARI) wikipedia.org. Its affinity for the serotonin transporter (SERT) is reported with a Ki of 21 nM, while its affinity for the 5-HT2A receptor is 86 nM wikipedia.org. Beyond these primary targets, this compound also demonstrates affinity for the α1-adrenergic receptor (Ki = 200 nM) and the 5-HT2C receptor (Ki = 680 nM) wikipedia.org.

Compared to related SARI compounds like trazodone (B27368) and nefazodone, this compound is noted for being a stronger serotonin reuptake inhibitor and a weaker 5-HT2A receptor antagonist, presenting a more balanced SARI profile wikipedia.org. The therapeutic effects of SARIs are postulated to be mediated by the combined actions on the 5-HT2A and 5-HT1A receptors, with SARIs acting as partial agonists at the 5-HT1A receptor googleapis.comgoogle.com. Understanding the precise interplay between SERT inhibition and antagonism or partial agonism at various serotonin receptor subtypes (particularly 5-HT1A, 5-HT2A, and 5-HT2C), as well as effects on other receptors like α1-adrenergic, is crucial for fully elucidating the pharmacological significance of the SARI profile exemplified by this compound. This understanding can inform the design of future compounds with optimized activity profiles for treating mood and anxiety disorders.

The binding affinities of this compound for key targets are summarized below:

Target Receptor/TransporterKi (nM)
SERT21
5-HT2A86
α1-adrenergic200
5-HT2C680

Advancements in Preclinical Modeling of Complex Neuropsychiatric Conditions

Development of Advanced Methodologies for Investigating Receptor Dynamics

Investigating the dynamics of receptor interactions is key to understanding the full pharmacological profile of compounds like this compound.

Application of Optogenetics and Chemogenetics in Animal Models

The application of advanced techniques such as optogenetics and chemogenetics allows for precise control over neuronal activity and can provide detailed insights into the roles of specific circuits and receptor populations in the behavioral effects of psychoactive compounds. While these methodologies represent significant advancements in neuroscience research, information regarding their specific application in animal models to investigate the receptor dynamics of this compound was not found in the provided search results. Future research could potentially leverage these techniques to dissect the contributions of this compound's interactions with SERT, 5-HT receptors, and other targets to observed behavioral outcomes in preclinical models.

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) and lead optimization are integral parts of the drug discovery process, enabling the rapid evaluation of large compound libraries and the subsequent refinement of promising candidates researchgate.netnih.govresearchgate.net. Computational methods, including virtual screening and molecular docking, play a role in identifying potential therapeutic compounds and analyzing their interactions with targets researchgate.netnih.govresearchgate.net. Although these methodologies are widely applied in the search for novel psychoactive agents, specific details on the use of HTS or particular lead optimization strategies employed during the development of this compound were not detailed in the provided search results.

Integration of Omics Data (e.g., Proteomics, Metabolomics) in Preclinical Drug Discovery

The integration of omics data, such as proteomics and metabolomics, in preclinical drug discovery offers a comprehensive view of the biological changes induced by a compound google.com. This can help in identifying biomarkers of response, understanding mechanisms of action, and predicting potential off-target effects. While omics approaches are increasingly used in drug discovery nih.govresearchgate.netgoogle.com, specific information on the integration of proteomics, metabolomics, or other omics data in the preclinical research of this compound was not available in the provided search results. Applying these technologies could provide deeper insights into the cellular and molecular effects of this compound.

Role of Computational Chemistry and Artificial Intelligence in Rational Drug Design of Serotonergic Compounds

The development of therapeutic agents targeting the serotonergic system, such as serotonin reuptake inhibitors and receptor modulators, has been a significant area of pharmaceutical research. This compound, characterized by its activity as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist, exemplifies a compound designed to modulate this complex neurotransmitter system wikipedia.orgnih.gov. The intricate nature of serotonergic receptors and transporters, coupled with the vastness of chemical space, presents considerable challenges in identifying compounds with optimal efficacy, selectivity, and pharmacokinetic properties. In this context, computational chemistry and artificial intelligence (AI) have emerged as powerful tools to accelerate and rationalize the drug discovery process for serotonergic compounds.

Computational chemistry, often referred to as Computer-Aided Drug Design (CADD), employs a variety of in silico techniques to model and predict the behavior of molecules and their interactions with biological targets fishersci.cacenmed.com. These approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based drug design (LBDD) is particularly valuable when the three-dimensional structure of the biological target is unknown or not well-defined . Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling analyze the relationship between the chemical structures of known active compounds and their biological activity to build predictive models for designing novel molecules with desired properties fishersci.ca. Pharmacophore modeling identifies the essential steric and electronic features of a set of ligands required for optimal interaction with a target, enabling the virtual screening of large databases to find potential hits fishersci.ca. These methods have been applied to study serotonergic ligands and predict their activity profiles citeab.com.

Structure-based drug design (SBDD), conversely, leverages the three-dimensional structure of the biological target, such as the serotonin transporter (SERT) or serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), to guide the design process fishersci.cacenmed.com. Techniques like molecular docking predict the preferred binding orientation and affinity of a ligand within the target's binding site guidetomalariapharmacology.org. Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex, allowing for a more realistic assessment of binding stability and conformational changes fishersci.caguidetomalariapharmacology.org. While obtaining high-resolution structures for membrane proteins like SERT has historically been challenging, advancements in structural biology and homology modeling have increased the applicability of SBDD to serotonergic targets fishersci.canih.gov. Computational methods can help characterize the physicochemical properties of serotonin and model its transporter and receptors, aiding in the design of new inhibitors nih.gov.

Furthermore, AI is increasingly used in de novo drug design, where algorithms generate novel molecular structures with desired properties based on learned patterns from existing data fishersci.caguidetomalariapharmacology.orgfishersci.ca. This allows for the exploration of novel chemical space beyond known serotonergic ligands. Specific AI applications are being developed with a focus on the serotonergic system, capable of predicting the affinity of molecules for various serotonin receptors and transporters based on their structure fishersci.atnih.gov. These tools provide researchers with valuable in silico predictions that can guide the synthesis and testing of new serotonergic drug candidates, potentially leading to the discovery of compounds with improved selectivity and reduced off-target effects.

The integration of computational chemistry and AI into the rational drug design pipeline offers significant potential for the future of research into serotonergic compounds, including the exploration of novel analogs or derivatives related to the structural class of this compound. By leveraging these advanced computational tools, researchers can gain a deeper understanding of the molecular interactions governing activity at SERT and serotonin receptors, predict the properties of potential drug candidates more accurately, and efficiently navigate the vast chemical landscape to discover and optimize new therapeutic agents for conditions modulated by the serotonergic system.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on LUBAZODONE’s pharmacological efficacy?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example:

  • Feasible: Ensure access to this compound samples and relevant biological models.
  • Novel: Identify gaps (e.g., unexplored receptor binding dynamics).
  • Ethical: Address preclinical trial protocols for animal/human studies .
  • Frame the question using PICO (Population, Intervention, Comparison, Outcome): “In [population], does this compound [intervention] compared to [standard treatment] improve [outcome]?” .

Q. What experimental design principles are critical for preclinical this compound studies?

  • Methodological Answer :

  • Controls : Include placebo and active comparator groups to isolate effects.
  • Dose-Response : Use graded dosing (e.g., 0.1–10 mg/kg) to establish therapeutic windows.
  • Blinding : Implement double-blind protocols to reduce bias.
  • Documentation : Follow guidelines for reporting experimental details (e.g., compound purity, solvent used) to ensure reproducibility .

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer :

  • Standardization : Use validated assays (e.g., HPLC for plasma concentration measurement).
  • Data Transparency : Publish raw datasets (e.g., absorption rates, half-life) in supplementary materials.
  • Replication : Conduct independent trials across multiple labs to verify results .

Advanced Research Questions

Q. How to resolve contradictions between this compound’s in vitro receptor affinity and in vivo efficacy data?

  • Methodological Answer :

  • Systematic Review : Aggregate data from existing studies to identify confounding variables (e.g., metabolic enzymes, blood-brain barrier penetration).
  • Mechanistic Modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to simulate in vivo conditions.
  • Hypothesis Testing : Design experiments to isolate factors (e.g., CYP450 inhibition assays) .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-response heterogeneity?

  • Methodological Answer :

  • Mixed-Effects Models : Account for inter-individual variability in response.
  • Bayesian Analysis : Incorporate prior data (e.g., preclinical toxicity) to refine dose predictions.
  • Machine Learning : Cluster patients into subgroups based on genetic or metabolic profiles .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Transcriptomics : Identify gene expression changes post-treatment via RNA-seq.
  • Proteomics : Map protein interaction networks (e.g., serotonin receptor pathways).
  • Metabolomics : Corrogate changes in neurotransmitter levels (e.g., serotonin, dopamine).
  • Data Integration : Use tools like pathway enrichment analysis or weighted correlation networks .

Methodological Best Practices

  • Data Collection : For clinical trials, design questionnaires with unambiguous, closed-ended questions (e.g., “Rate side effects from 1–5”) to ensure quantifiable data .
  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in conflicting results .
  • Ethical Compliance : Obtain IRB approval for human studies and adhere to ARRIVE guidelines for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.